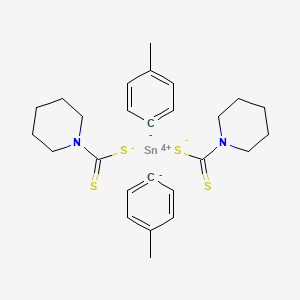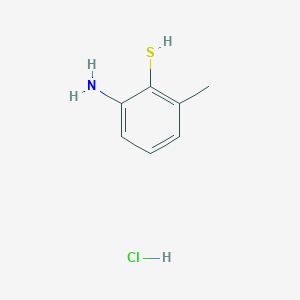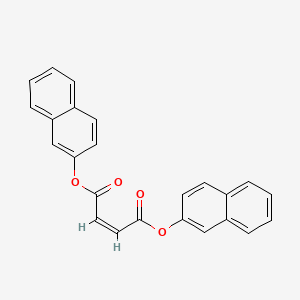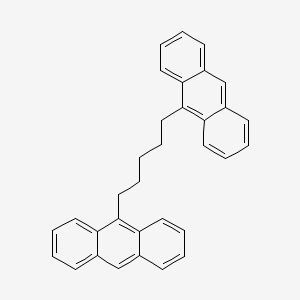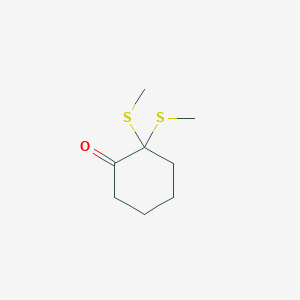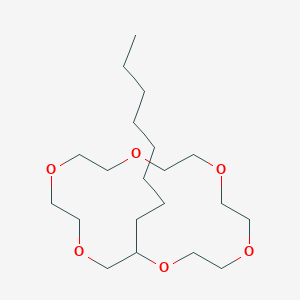
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :
- Reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base.
- The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Industrial Production Methods
Industrial production of this compound involves the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly potassium cations.
Phase-Transfer Catalysis: Acts as a phase-transfer catalyst in various organic reactions.
Common Reagents and Conditions
Potassium Hydroxide: Used in the synthesis of the compound.
Sodium Borohydride: Used in chemoselective reduction reactions.
Major Products Formed
Complexes with Metal Cations: The compound forms stable complexes with cations such as potassium, calcium, and strontium.
Aplicaciones Científicas De Investigación
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the cavity of the molecule. This complexation facilitates various chemical reactions by increasing the solubility of the cation in nonpolar solvents .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo-18-crown-6
- Triglyme
- Hexaaza-18-crown-6
Uniqueness
2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its high affinity for potassium cations and its ability to act as a phase-transfer catalyst. Its structure allows for the formation of stable complexes with various cations, making it valuable in a wide range of chemical and industrial applications .
Propiedades
Número CAS |
75507-22-1 |
|---|---|
Fórmula molecular |
C20H40O6 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3 |
Clave InChI |
UCKUGXSGNMAPLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



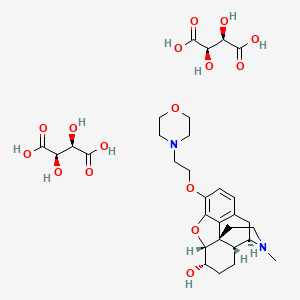

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
